4,6,7-Trichlorothieno[3,2-d]pyrimidine
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Overview
Description
4,6,7-Trichlorothieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C6HCl3N2S and a molecular weight of 239.51 g/mol . This compound is characterized by a fused ring system consisting of a thieno ring and a pyrimidine ring, with three chlorine atoms attached at the 4th, 6th, and 7th positions
Preparation Methods
The synthesis of 4,6,7-Trichlorothieno[3,2-d]pyrimidine typically involves the chlorination of 2,4-dichlorothieno[3,2-d]pyrimidine . The reaction is carried out under controlled conditions, often using chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) . The reaction mixture is usually heated to reflux to ensure complete chlorination, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
4,6,7-Trichlorothieno[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium hydride (NaH), potassium carbonate (K2CO3), and various organic solvents . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4,6,7-Trichlorothieno[3,2-d]pyrimidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4,6,7-Trichlorothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
4,6,7-Trichlorothieno[3,2-d]pyrimidine can be compared with other similar compounds, such as:
2,4,7-Trichlorothieno[3,2-d]pyrimidine: This compound has a similar structure but differs in the position of chlorine atoms.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound has a pyrrolo ring instead of a thieno ring, leading to different chemical properties and applications.
Pyrido[4,3-d]pyrimidines: These compounds have a pyrido ring fused with a pyrimidine ring and exhibit different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity and biological activities .
Properties
Molecular Formula |
C6HCl3N2S |
---|---|
Molecular Weight |
239.5 g/mol |
IUPAC Name |
4,6,7-trichlorothieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C6HCl3N2S/c7-2-3-4(12-6(2)9)5(8)11-1-10-3/h1H |
InChI Key |
FSCXLQAPTXFAEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)SC(=C2Cl)Cl |
Origin of Product |
United States |
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